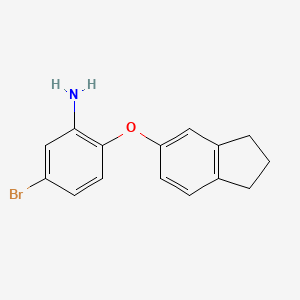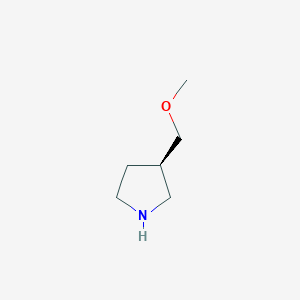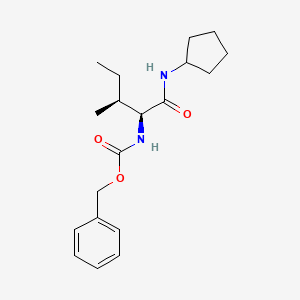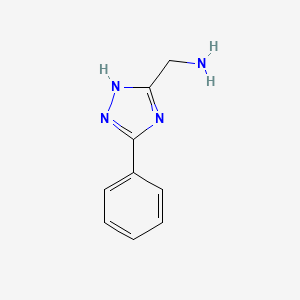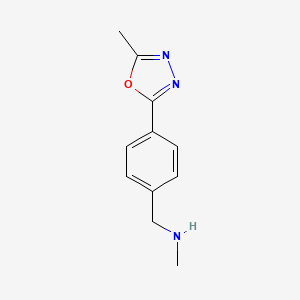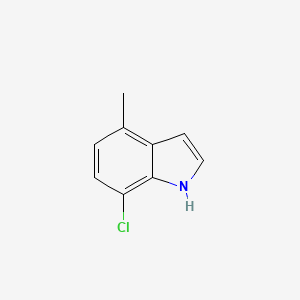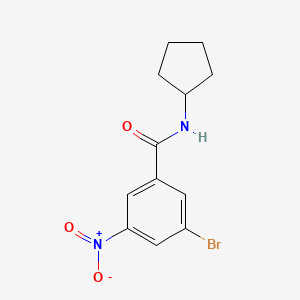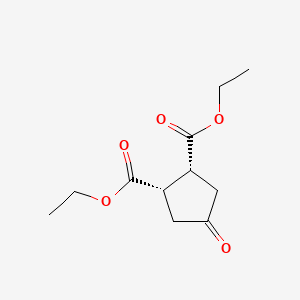
cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester: is a chemical compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol . It features a five-membered cyclopentane ring with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of diethyl malonate with cyclopentanone in the presence of a base, followed by oxidation to introduce the ketone functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ketone group in cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester can undergo further oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways involving cyclopentane derivatives .
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting metabolic and inflammatory diseases .
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins .
Wirkmechanismus
The mechanism by which cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester exerts its effects involves its interaction with specific molecular targets. The ester and ketone functionalities allow it to participate in various biochemical pathways, acting as a substrate or inhibitor for enzymes involved in metabolic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
- Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid dimethyl ester
- Trans-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester
- 4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester
Uniqueness: Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is unique due to its specific cis-configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its trans-isomer.
Eigenschaften
IUPAC Name |
diethyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3/t8-,9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPKMLGYFVVOJS-DTORHVGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC1C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)
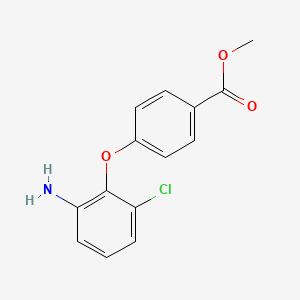
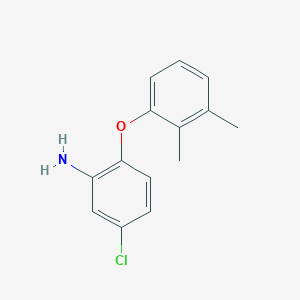
![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)
